molecular formula C12H8BrN3O2S B11829257 Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate

Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate

Cat. No.: B11829257
M. Wt: 338.18 g/mol
InChI Key: XGDVBPREVMYZBQ-UHFFFAOYSA-N
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Description

Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

The synthesis of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.

    Industry: It is used in the development of new materials with unique photophysical properties

Mechanism of Action

The mechanism of action of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-based molecules. Compared to these compounds, Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H8BrN3O2S

Molecular Weight

338.18 g/mol

IUPAC Name

methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate

InChI

InChI=1S/C12H8BrN3O2S/c1-18-12(17)10-2-7(6-19-10)9-4-15-16-5-8(13)3-14-11(9)16/h2-6H,1H3

InChI Key

XGDVBPREVMYZBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C3N=CC(=CN3N=C2)Br

Origin of Product

United States

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